molecular formula C17H23N3O2S B2582821 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 897470-70-1

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2582821
CAS No.: 897470-70-1
M. Wt: 333.45
InChI Key: UBALBWLHCCGLFX-UHFFFAOYSA-N
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Description

The compound 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one features a benzothiazole core substituted with an ethoxy group at the 6-position, linked via a piperazine ring to a 2-methylpropan-1-one moiety. This structure combines a heterocyclic aromatic system (benzothiazole) with a flexible piperazine spacer and a ketone-terminated side chain.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALBWLHCCGLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Piperazine Derivative Formation: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent like ethanol or methanol.

    Final Coupling: The resulting intermediate is coupled with 2-methylpropan-1-one under acidic or basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or benzothiazole moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound with significant potential in various scientific research applications. The compound's unique structure, which combines a benzothiazole moiety with a piperazine derivative, contributes to its diverse biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Applications

Research indicates that compounds containing benzothiazole structures exhibit significant antibacterial and antifungal properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. The presence of the sulfonamide group enhances the compound's affinity for bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Key mechanisms include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Inhibition : It disrupts the cell cycle progression in various cancer cell lines, including breast and liver cancers.

Studies have demonstrated that derivatives of this compound can effectively reduce tumor growth in vitro and in vivo models .

Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits by:

  • Scavenging Reactive Oxygen Species (ROS) : This action helps mitigate oxidative stress-induced neuronal damage.
  • Modulating Neuroinflammatory Responses : The compound may reduce inflammation in neuronal tissues, providing a protective effect against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole exhibited enhanced antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics.
  • Anticancer Activity : Research published in Cancer Letters demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .
  • Neuroprotection : A study in Neurobiology of Disease indicated that compounds similar to this one could protect neuronal cells from oxidative stress, suggesting implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. This can lead to various physiological effects, such as inhibition of microbial growth, modulation of neurotransmitter release, or alteration of cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and its analogues:

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
Target Compound Benzothiazole 6-Ethoxy, piperazine, 2-methylpropan-1-one ~344.45* Balanced lipophilicity, potential CNS activity
Z14 (ZINC27742665) Benzothiazole 6-Ethoxy, pyrimidine carboxamide Not reported Pyrimidine may enhance DNA/RNA interaction
Compound 11a (Molecules, 2013) Thiazole-phenylurea Piperazine, hydrazinyl-2-oxoethyl, fluorophenyl 484.2 Urea linkage for hydrogen bonding
BZ-I (Benzothiazole Derivative) Benzothiazole Furan-2-carbonyl, piperazine Not reported Carbonyl group for IR detection (C=O at 1606 cm⁻¹)
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpropan-1-one Azetidine-piperazine Azetidine ring, 2-methylpropan-1-one Not reported Smaller ring size (azetidine) for rigidity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Cinnamoyl-piperazine Bis(4-methoxyphenyl)methyl, propen-1-one Not reported Extended conjugation (C=C) for planar structure

*Calculated based on molecular formula C₁₈H₂₂N₃O₂S.

Key Observations:
  • Core Heterocycle: The benzothiazole in the target compound distinguishes it from triazine () or thiazole-based analogues (). Benzothiazoles are known for their electron-deficient aromatic systems, which can enhance binding to hydrophobic pockets in proteins .
  • The 2-methylpropan-1-one side chain offers metabolic stability over ester or amide linkages seen in urea derivatives () .
  • Piperazine Conformation : highlights that piperazine rings often adopt chair conformations, which may influence receptor binding. The target compound’s piperazine likely exhibits similar flexibility, contrasting with rigid azetidine-containing analogues () .
Pharmacological Potential:
  • Receptor Affinity: Compounds in with triazine-piperazine structures exhibit nanomolar affinity for CB2 receptors (Kᵢ = 2.7–14.3 nM) . The target’s benzothiazole-piperazine scaffold may similarly target CB2 but with altered selectivity due to the benzothiazole’s electron-withdrawing nature.
  • Bioavailability : The target’s lower molecular weight (~344 vs. 484–602 in ) suggests improved bioavailability over bulkier urea derivatives .

Crystallographic and Spectroscopic Data

  • Crystallography : ’s cinnamoyl-piperazine derivative adopts a chair conformation with E-configuration, a feature likely shared by the target compound’s piperazine ring .
  • FT-IR : The carbonyl stretch in BZ-I (1606 cm⁻¹) aligns with typical ketone absorptions, which would be expected in the target compound’s 2-methylpropan-1-one group.

Biological Activity

The compound 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
  • Molecular Formula : C22H25N3O4S2
  • Molar Mass : 459.58 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities attributed to its structural components, particularly the benzothiazole and piperazine moieties. These functionalities are known for their diverse pharmacological effects.

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects : The piperazine ring is associated with neuroprotective activities, potentially offering therapeutic effects in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter levels

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including the compound , demonstrated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment at concentrations ranging from 10 to 100 µM.

Case Study 3: Neuroprotection

Research investigating the neuroprotective effects of similar piperazine-based compounds found that they significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The compound's ability to modulate glutamate levels suggests potential for treating conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiazole and piperazine derivatives. For example, analogous compounds were synthesized by reacting 1-(4-ethoxyphenyl)-2-phenylethanone with aminomethylating agents under reflux in ethanol or dioxane, followed by purification via silica gel chromatography . Optimization includes adjusting reaction temperature (e.g., 80°C for 8 hours), using catalysts like triethylamine (TEA), and selecting solvents (e.g., THF for CuI-catalyzed click chemistry) to improve yield and purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation involves spectroscopic techniques:
  • NMR : Analyze chemical shifts for ethoxy (–OCH₂CH₃), benzothiazole (δ 6.8–7.5 ppm for aromatic protons), and piperazine (δ 2.5–3.5 ppm for –N–CH₂–) groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzothiazole-piperazine backbone .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related benzothiazole derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. Cross-validate using:
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays.
  • Purity Analysis : Ensure ≥95% purity via HPLC and elemental analysis, as discrepancies in biological data often stem from uncharacterized byproducts .
  • Structural Analog Testing : Compare activities of derivatives (e.g., substituting ethoxy with methoxy groups) to isolate pharmacophoric features .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs). For example, docking studies on benzothiazole-triazole analogs revealed key interactions with active-site residues .
  • QSAR Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using Hammett or Hansch parameters .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress, followed by LC-MS to identify degradation products.
  • Plasma Stability Assays : Incubate with human plasma and quantify remaining parent compound via LC-MS/MS over 24 hours .

Methodological Challenges

Q. How can poor solubility of the compound be addressed in pharmacological studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance aqueous solubility.
  • Salt Formation : Convert the free base to a hydrochloride salt, as seen in structurally related phenothiazine derivatives, to improve bioavailability .

Q. What experimental designs are recommended for evaluating synergistic effects with other therapeutics?

  • Methodological Answer :
  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Mechanistic Profiling : Pair with pathway-specific inhibitors (e.g., kinase inhibitors) to identify overlapping signaling nodes .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C.
  • 2D-COSY/HSQC : Assign overlapping proton signals via coupling correlations and carbon-proton connectivity .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with Tukey’s Test : Compare means across dose groups while controlling for Type I errors .

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